molecular formula C20H23BrN2O3 B13780982 Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- CAS No. 84964-13-6

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)-

Cat. No.: B13780982
CAS No.: 84964-13-6
M. Wt: 419.3 g/mol
InChI Key: FBEGJYJKZSOHNQ-HOJAQTOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- is a complex organic compound with a unique structure. It is a derivative of the vincamine alkaloid family, known for its potential therapeutic applications, particularly in improving cerebral blood flow and cognitive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- typically involves multiple steps, starting from the vincamine alkaloid. The process includes bromination, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- undergoes various chemical reactions, including:

    Oxidation: Converts the hydroxyl group to a carbonyl group.

    Reduction: Reduces the bromine substituent to a hydrogen atom.

    Substitution: Replaces the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with distinct pharmacological properties. For example, oxidation may yield a ketone derivative, while substitution can introduce new functional groups that enhance or modify the compound’s biological activity .

Scientific Research Applications

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels in the vascular system. By blocking these channels, it induces vasodilation, which enhances blood flow to the brain. This mechanism is particularly beneficial in treating conditions associated with reduced cerebral circulation .

Comparison with Similar Compounds

Similar Compounds

    Vincamine: A parent compound with similar vasodilatory effects.

    Vinburnine: Another derivative with enhanced cognitive benefits.

    Vinblastine: Known for its use in cancer therapy but with different pharmacological properties.

Uniqueness

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- stands out due to its specific bromine substitution, which imparts unique chemical and biological properties. This modification enhances its efficacy in improving cerebral blood flow compared to its analogs .

Properties

CAS No.

84964-13-6

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

(15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylic acid

InChI

InChI=1S/C20H23BrN2O3/c1-2-19-7-3-8-22-9-6-14-13-5-4-12(21)10-15(13)23(16(14)17(19)22)20(26,11-19)18(24)25/h4-5,10,17,26H,2-3,6-9,11H2,1H3,(H,24,25)/t17-,19+,20+/m1/s1

InChI Key

FBEGJYJKZSOHNQ-HOJAQTOUSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)O)O)C=C(C=C5)Br

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)O)O)C=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.